molecular formula C10H13N5S B2585203 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946818-50-3

5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2585203
CAS RN: 1946818-50-3
M. Wt: 235.31
InChI Key: JQEGAJGKBUVEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine, also known as CPTA, is a small molecule compound that has been the subject of scientific research in recent years. CPTA is a member of the thiadiazole family of compounds, which have been found to have a range of biological activities. In

Mechanism of Action

The mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may act through multiple pathways to induce apoptosis in cancer cells. One proposed mechanism is the inhibition of the Akt/mTOR pathway, which is involved in cell growth and survival. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to activate the p38 MAPK pathway, which can lead to apoptosis. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to induce oxidative stress in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have several biochemical and physiological effects. In addition to its anticancer properties, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant effects. Studies have suggested that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been found to have low toxicity in animal models, which makes it a relatively safe compound to use in experiments. However, one limitation of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine and its potential therapeutic applications. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine may also have applications in the field of nanomedicine, as it has been shown to have potential as a drug delivery agent. Overall, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a promising compound with potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves the reaction of 3-cyclopropyl-1-ethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide in the presence of triethylamine and acetic anhydride. The resulting compound is then treated with hydrazine hydrate to yield 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. The synthesis of 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been reported in several scientific publications, and the compound has been synthesized in both laboratory and industrial settings.

Scientific Research Applications

5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been the subject of scientific research due to its potential as a therapeutic agent. In particular, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been studied for its anticancer properties. Studies have shown that 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine can induce apoptosis, or programmed cell death, in cancer cells. 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the growth and migration of cancer cells in vitro and in vivo. Additionally, 5-(3-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of other diseases.

properties

IUPAC Name

5-(3-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-5-7(8(14-15)6-3-4-6)9-12-13-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEGAJGKBUVEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2CC2)C3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-cyclopropyl-1-ethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine

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